Product packaging for 17-Ethyl-17-hydroxyandrostane(Cat. No.:CAS No. 109009-73-6)

17-Ethyl-17-hydroxyandrostane

Cat. No.: B560849
CAS No.: 109009-73-6
M. Wt: 304.518
InChI Key: JSIVWCLRCGAVHN-QUPIPBJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Ethyl-17-hydroxyandrostane, with the systematic name 3-ethyl-3-hydroxy-5α-androstan-17-one, is a synthetic androstane-based steroid with the molecular formula C21H34O2 . Androstane steroids serve as the fundamental backbone for a wide range of biologically significant molecules, including endogenous hormones and neurosteroids . This compound features specific modifications at the 3-position, including an ethyl and a hydroxy group, which are likely to influence its stereochemistry, receptor binding affinity, and metabolic profile compared to native steroids like androsterone (3α-hydroxy-5α-androstan-17-one) or epiandrosterone (3β-hydroxy-5α-androstan-17-one) . The primary research interest in synthetic androstane derivatives lies in their potential to modulate neurological targets. Structurally similar 17-substituted androstane steroids have been extensively studied as potent positive allosteric modulators of the GABAA receptor . For instance, certain 17β-nitro and 17β-acetyl analogs demonstrate significant anticonvulsant and anxiolytic-like activities in preclinical models, making them valuable chemical tools for probing GABAergic neurotransmission . Furthermore, androstane derivatives are crucial in steroid metabolism research, often acting as intermediates or inhibitors of key enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD3), which is a target in the study of hormone-dependent conditions . As a research chemical, this compound is provided "For Research Use Only" (RUO). It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications. Researchers are encouraged to investigate its specific mechanism of action, pharmacological profile, and potential applications in fields such as neuroendocrinology and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O B560849 17-Ethyl-17-hydroxyandrostane CAS No. 109009-73-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109009-73-6

Molecular Formula

C21H36O

Molecular Weight

304.518

IUPAC Name

(8R,9S,10S,13S,14S,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H36O/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3/h15-18,22H,4-14H2,1-3H3/t15?,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

JSIVWCLRCGAVHN-QUPIPBJSSA-N

SMILES

CCC1(CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)O

Synonyms

17-ethyl-17-hydroxyandrostane

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 17 Ethyl 17 Hydroxyandrostane

Chemical Synthesis Pathways to 17-Ethyl-17-hydroxyandrostane

The synthesis of this compound involves strategic chemical modifications of the androstane (B1237026) steroid nucleus. These modifications are designed to introduce an ethyl and a hydroxyl group at the C-17 position, a critical location for determining the biological activity of many steroids.

Regioselective and Stereoselective Approaches to 17-Substituted Androstanes

The precise placement of substituents on the steroid framework, known as regioselectivity, and the control of their three-dimensional orientation, or stereoselectivity, are paramount in steroid synthesis. For 17-substituted androstanes, achieving the desired stereochemistry at the C-17 position is crucial. The introduction of an ethyl group at C-17 can be accomplished through various methods, with the stereochemical outcome being a key consideration. For instance, the reaction of a 17-keto steroid with an organometallic reagent like a Grignard reagent can lead to the formation of a tertiary alcohol. The stereoselectivity of this addition is influenced by the steric hindrance around the C-17 carbonyl group. researchgate.net In some cases, the presence of neighboring functional groups can direct the incoming nucleophile to a specific face of the steroid, leading to a high degree of stereocontrol. researchgate.net

Key Reaction Mechanisms for Introducing C-17 Ethyl and Hydroxyl Groups

The introduction of the ethyl and hydroxyl groups at the C-17 position is most commonly achieved through a one-pot reaction involving an organometallic reagent. The Grignard reaction is a classic and widely used method for this transformation. masterorganicchemistry.com In this reaction, a 17-keto steroid is treated with an ethylmagnesium halide (e.g., ethylmagnesium bromide). The ethyl group, acting as a nucleophile, attacks the electrophilic carbon of the C-17 carbonyl group. This addition breaks the pi bond of the carbonyl, and subsequent workup with a protic solvent (like dilute acid) protonates the resulting alkoxide to yield the tertiary 17-hydroxyl group. masterorganicchemistry.comgoogle.com

Another important synthetic route involves the ethynylation of a 17-keto steroid, followed by catalytic hydrogenation. wikipedia.orgregulations.gov This two-step process first introduces an ethynyl (B1212043) group at C-17. Subsequent reduction of the triple bond to a single bond using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) yields the desired ethyl group. regulations.gov This method can offer different stereochemical control compared to the direct Grignard addition.

Optimization of Reaction Conditions and Yields in Steroid Synthesis

The efficiency of steroid synthesis is heavily dependent on the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. rsc.orgscielo.br Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. nih.gov For Grignard reactions, the use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is critical to prevent the quenching of the highly reactive Grignar reagent. masterorganicchemistry.com The temperature of the reaction can also influence the stereoselectivity of the addition. google.com

In catalytic hydrogenations, the choice of catalyst, solvent, pressure of hydrogen gas, and reaction time are all crucial variables that need to be optimized. regulations.gov For instance, different catalysts can lead to different levels of stereoselectivity in the reduction of the alkyne. The careful control of these parameters is essential for achieving high yields and purity of the final this compound product. rsc.org

Biotransformation Studies of this compound and Related Androstanes

Biotransformation utilizes microorganisms or their enzymes to perform chemical modifications on a substrate. This approach is often hailed as an environmentally friendly alternative to traditional chemical synthesis. nih.gov In the context of steroids, biotransformation can introduce a variety of functional groups with high regio- and stereoselectivity.

Microbial Transformation Processes and Selected Organism Models

Fungi, in particular, have been extensively studied for their ability to transform steroids. d-nb.inforesearchgate.net Species from the genera Aspergillus and Penicillium are known to carry out a wide range of reactions on the androstane skeleton. nih.govmdpi.comnih.gov These reactions include hydroxylations, oxidations, and reductions at various positions of the steroid nucleus. researchgate.net

For instance, Aspergillus niger has been shown to be a versatile biocatalyst for the transformation of various steroids, capable of performing reactions such as hydroxylation, dehydrogenation, and hydrolysis. nih.govresearchgate.netscienceopen.comsemanticscholar.orgscielo.br Studies on related androstanes have demonstrated that fungi like Penicillium vinaceum can oxidize hydroxyl groups at C-3 and perform Baeyer-Villiger oxidation at C-17 of 5α-saturated androstanes. nih.govmdpi.com While specific biotransformation studies on this compound are not extensively documented in the provided search results, the known metabolic pathways for other 17-alkylated androstanes suggest potential modifications. It is plausible that microbial systems could hydroxylate the androstane core or modify existing functional groups of this compound.

Enzymatic Biocatalysis for Derivatization and Structural Modification

The enzymatic transformation of androstane derivatives, particularly those with a 17-alkyl substitution, has been a subject of significant research. Microbial transformation offers a highly specific and efficient means to introduce functional groups at various positions on the steroid nucleus, leading to novel derivatives.

A notable study in this area involved the microbial transformation of 17α-ethyl-17β-hydroxyandrost-4-en-3-one, a compound structurally related to this compound. nih.gov In this research, the fungi Cephalosporium aphidicola and Cunninghamella elegans were employed as biocatalysts to induce structural modifications. nih.gov

Incubation of 17α-ethyl-17β-hydroxyandrost-4-en-3-one with Cephalosporium aphidicola resulted in the dehydrogenation of the A-ring, yielding 17α-ethyl-17β-hydroxyandrosta-1,4-dien-3-one. nih.gov This transformation introduces a double bond between C1 and C2, a common reaction catalyzed by microbial steroid dehydrogenases.

When Cunninghamella elegans was used as the biocatalyst with the same substrate, two different hydroxylated derivatives were formed. nih.gov This fungus is well-known for its hydroxylating capabilities on a wide range of substrates. The biotransformation yielded 17α-ethyl-11α,17β-dihydroxyandrost-4-en-3-one and 17α-ethyl-6α,17β-dihydroxy-5α-androstan-3-one. nih.gov These reactions demonstrate the regioselective hydroxylation at the C-11 and C-6 positions of the androstane core, respectively, showcasing the enzymatic machinery of C. elegans to functionalize sterically hindered positions.

The following table summarizes the enzymatic transformations of 17α-ethyl-17β-hydroxyandrost-4-en-3-one by the selected fungi.

SubstrateBiocatalystTransformation Product(s)Transformation Type
17α-ethyl-17β-hydroxyandrost-4-en-3-oneCephalosporium aphidicola17α-ethyl-17β-hydroxyandrosta-1,4-dien-3-oneDehydrogenation
17α-ethyl-17β-hydroxyandrost-4-en-3-oneCunninghamella elegans17α-ethyl-11α,17β-dihydroxyandrost-4-en-3-one11α-Hydroxylation
17α-ethyl-17β-hydroxyandrost-4-en-3-oneCunninghamella elegans17α-ethyl-6α,17β-dihydroxy-5α-androstan-3-one6α-Hydroxylation

These findings underscore the potential of enzymatic biocatalysis to generate a diverse array of derivatives from a single parent androstane structure. The specificity of the enzymes within these microorganisms allows for targeted modifications that would be challenging to achieve through conventional chemical synthesis.

Characterization of Biotransformation Products

The identification and structural elucidation of the metabolites produced through biotransformation are critical steps to confirm the success and specificity of the enzymatic reactions. A combination of spectroscopic and spectrometric techniques is typically employed for the comprehensive characterization of these novel compounds.

In the case of the biotransformation products of 17α-ethyl-17β-hydroxyandrost-4-en-3-one, the structures of the resulting metabolites were determined through detailed analysis of their spectral data. nih.gov The primary methods for characterization include:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the metabolites and to gain insights into their elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation patterns observed in the mass spectra can also provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are indispensable for the unambiguous assignment of the chemical structure. ¹H NMR provides information on the proton environment, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques are crucial for establishing the connectivity between atoms and the stereochemistry of the molecule. For instance, the position of a newly introduced hydroxyl group can be confirmed by the chemical shift of the attached methine or methylene (B1212753) proton and its correlations with neighboring protons.

The characterization of the biotransformation products of 17α-ethyl-17β-hydroxyandrost-4-en-3-one led to the identification of the following compounds:

Product NameMolecular FormulaKey Characterization Findings
17α-ethyl-17β-hydroxyandrosta-1,4-dien-3-oneC₂₁H₂₈O₂Presence of a 1,4-dien-3-one system confirmed by characteristic NMR signals and UV absorption.
17α-ethyl-11α,17β-dihydroxyandrost-4-en-3-oneC₂₁H₃₀O₃Introduction of a hydroxyl group at the 11α-position confirmed by NMR, showing a new signal for the C-11 proton.
17α-ethyl-6α,17β-dihydroxy-5α-androstan-3-oneC₂₁H₃₄O₃Saturation of the A-ring and introduction of a 6α-hydroxyl group confirmed by the disappearance of vinylic proton signals and the appearance of a new carbinol proton signal in the ¹H NMR spectrum.

The detailed analysis of the spectral data for these metabolites allows for the precise determination of the structural modifications that occurred during the enzymatic biocatalysis.

Molecular Interactions and Receptor Binding Studies of 17 Ethyl 17 Hydroxyandrostane

Ligand-Receptor Interaction Mechanisms

The biological activity of steroid hormones is initiated by their binding to specific intracellular receptors. The affinity and specificity of this initial interaction are paramount in determining the subsequent cellular response. The unique 17α-ethyl substitution of 17-Ethyl-17-hydroxyandrostane significantly modulates its binding characteristics to both androgen and estrogen receptors.

Androgen Receptor Binding Affinity and Specificity

The androgen receptor (AR) is a ligand-activated transcription factor that mediates the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipathways.org The addition of a small alkyl group, such as a methyl or ethyl group, at the C17α position is a common structural modification in synthetic anabolic-androgenic steroids (AAS) that confers oral activity. wikipedia.org

Direct, comprehensive binding affinity data for this compound is not extensively detailed in publicly available literature. However, insights can be drawn from structurally related compounds and established structure-activity relationships. For instance, ethylestrenol (B1671647) (17α-ethyl-4-estren-17β-ol), a structurally similar 19-nortestosterone derivative, was found to have a relative binding affinity (RBA) for the androgen receptor that was too low to be accurately determined in one study, suggesting weak interaction. nih.gov In contrast, other AAS without the 17α-ethyl group, such as nandrolone (B1676933) (19-nortestosterone), exhibit significant binding to the AR. nih.gov

The size of the C17α alkyl chain is a critical determinant of biological activity. While methyl and ethyl groups are common in active AAS, further extension of this chain can dramatically alter the compound's properties. Increasing the alkyl chain length beyond an ethyl group has been shown to abolish androgenic effects and can even convert the molecule into an antiandrogen. wikipedia.org This suggests that the 17α-ethyl group of this compound places it at a structural precipice, where minor changes could drastically shift its interaction with the AR ligand-binding pocket.

Table 1: Relative Binding Affinity (RBA) of Selected Steroids to the Androgen Receptor (AR)
CompoundChemical ClassRelative Binding Affinity (RBA) vs. Methyltrienolone (MT)Source
Methyltrienolone (MT)Synthetic Androgen100% nih.gov
Nandrolone (19-Nortestosterone)Anabolic-Androgenic SteroidHigh nih.gov
TestosteroneEndogenous AndrogenModerate nih.gov
Dihydrotestosterone (DHT)Endogenous AndrogenModerate (in prostate) nih.gov
Ethylestrenol17α-Alkylated SteroidVery Low (Undeterminable) nih.gov

Estrogen Receptor Binding Affinity and Structural Determinants

High-affinity binding to estrogen receptors (ERα and ERβ) is critically dependent on specific structural features, most notably a phenolic A-ring. uomustansiriyah.edu.iq This feature, present in endogenous estrogens like 17β-estradiol, is essential for potent estrogenic activity. This compound lacks this aromatic A-ring and is therefore not expected to bind with high affinity to estrogen receptors.

Furthermore, the stereochemistry at the C17 position profoundly influences ER binding. The natural hormone 17β-estradiol binds strongly, whereas its epimer, 17α-estradiol, exhibits approximately 100-fold lower estrogenic potency and reduced binding affinity for nuclear estrogen receptors. wikipedia.org The presence of a bulky 17α-ethyl group in this compound, in addition to the non-aromatic A-ring, would create significant steric hindrance within the ER ligand-binding pocket, further precluding any significant binding interaction. Some 17α-alkylated AAS can possess high estrogenic activity, but this is often not due to direct ER binding but rather through other mechanisms like aromatization. wikipedia.org

Computational Modeling and Molecular Dynamics Simulations of Steroid-Receptor Complexes

Computational methods such as molecular mechanics and molecular dynamics (MD) simulations provide powerful tools to investigate the conformational properties of steroids and their interactions with receptors at an atomic level. mdpi.commdpi.com

A molecular mechanics study specifically investigating a 17α-ethyl-17β-hydroxy steroid model revealed critical conformational details. nih.gov The calculations showed that the 17α-ethyl substituent significantly influences the conformation of the steroid's D-ring. nih.gov More importantly, the ethyl group was found to adopt conformations that sterically hinder the 17β-hydroxyl group. nih.gov This steric blockade is predicted to interfere with the formation of crucial hydrogen bonds between the steroid's 17β-oxygen atom and the amino acid residues of a receptor's binding site. nih.gov The study also calculated that this substitution alters the spatial location of the 17β-oxygen by as much as 28 picometers, a small but potentially significant shift in the context of a tightly packed ligand-binding pocket. nih.gov

Enzyme Interaction and Modulation

Beyond receptor binding, the biological activity of a steroid is also governed by its interactions with metabolic enzymes. Key enzymes in steroid metabolism include aromatase and various hydroxysteroid dehydrogenases (HSDs), which can modify the structure and activity of androstane (B1237026) derivatives.

Aromatase Enzyme Inhibition Mechanisms and Binding Characteristics

Aromatase is a critical enzyme complex that catalyzes the conversion of androgens into estrogens, specifically transforming androstenedione (B190577) and testosterone into estrone (B1671321) and 17β-estradiol, respectively. excli.de Inhibition of this enzyme is a key strategy in treating estrogen-dependent diseases. nih.gov

Structure-activity relationship studies of steroidal aromatase inhibitors have shown that a 17-carbonyl (keto) group is often necessary for potent competitive inhibition and tight binding to the enzyme's active site. acs.org For example, both formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione) and exemestane (B1683764) are potent steroidal inhibitors that possess a 17-keto group. excli.denih.gov Conversely, the corresponding 17β-hydroxy analogs are generally less potent inhibitors. acs.org

Given that this compound possesses a 17β-hydroxyl group rather than a 17-keto group, it is not predicted to be a potent aromatase inhibitor. The presence of the hydroxyl group, combined with the steric bulk of the 17α-ethyl substituent, would likely prevent the compound from binding effectively to the aromatase active site in a manner required for strong inhibition.

Table 2: Inhibitory Activity of Selected Androstane Analogs against Aromatase
CompoundKey Structural Feature(s)Inhibitory Constant (Ki) or ActivitySource
6α-Methylandrost-4-en-17-one17-keto, 6α-methylPotent (Type I inhibitor) acs.org
6α-Ethylandrost-4-en-17-one17-keto, 6α-ethylPowerful (Ki = 12-24 nM) acs.org
17β-Hydroxy-6α-methylandrost-4-en-3-one17β-hydroxyLess potent than 17-keto analog acs.org
Formestane (4-hydroxy-4-androstene-3,17-dione)17-ketoPotent competitive inhibitor nih.govresearchgate.net
4-Chloro-3β-hydroxy-4-androsten-17-one oxime17-oximeHigh (93.8% inhibition in assay) nih.gov

Hydroxysteroid Dehydrogenase (HSD) Inhibition and Substrate Activity of Androstane Derivatives

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a crucial role in the tissue-specific regulation of active steroid hormones. nih.gov These enzymes catalyze the interconversion between 17-ketosteroids and their more (or less) active 17β-hydroxysteroid counterparts. nih.govnih.gov For example, 17β-HSD type 1 converts the weak estrogen estrone into the highly potent 17β-estradiol, while 17β-HSD type 2 catalyzes the reverse, inactivating reaction. plos.orgoncotarget.com In androgen metabolism, these enzymes can either activate or inactivate androgens.

The potential for this compound to interact with 17β-HSDs is primarily as a substrate for oxidation or as an inhibitor. For it to be a substrate, an enzyme would need to oxidize its 17β-hydroxyl group to a ketone. However, as established by computational modeling, the 17α-ethyl group creates significant steric hindrance around the 17β-hydroxyl group. nih.gov This steric bulk would likely make it a poor substrate for oxidative 17β-HSD isoforms.

Conversely, it could potentially act as an inhibitor of reductive 17β-HSDs by occupying the active site without being converted. Different 17β-HSD isoforms have distinct substrate specificities and tissue distributions, allowing for fine-tuned regulation of steroid action. nih.gov Any interaction of this compound would be highly dependent on the specific topology of the active site of a given HSD isoform.

Table 3: Function of Selected 17β-Hydroxysteroid Dehydrogenase (HSD) Isoforms
EnzymePrimary FunctionKey Reaction(s)Source
17β-HSD Type 1Estrogen ActivationEstrone → 17β-Estradiol plos.orgoncotarget.com
17β-HSD Type 2Estrogen/Androgen Inactivation17β-Estradiol → Estrone; Testosterone → Androstenedione plos.orgoncotarget.com
17β-HSD Type 3Androgen ActivationAndrostenedione → Testosterone nih.gov
17β-HSD Type 5 (AKR1C3)Androgen ActivationAndrostenedione → Testosterone nih.gov

Interactions with Other Enzyme Systems (e.g., Glucose-6-Phosphate Dehydrogenase, Topoisomerase II)

Research into the interactions of androstane derivatives with various enzyme systems is crucial for understanding their broader biological effects. While direct studies on this compound's interaction with Glucose-6-Phosphate Dehydrogenase (G6PD) and Topoisomerase II are not extensively documented in publicly available literature, related compounds and general principles of steroid-enzyme interactions provide valuable insights.

Glucose-6-Phosphate Dehydrogenase (G6PD):

G6PD is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for producing NADPH, which protects cells from oxidative damage. wikipedia.org Some studies have investigated the effects of steroid derivatives on G6PD activity. For instance, research has shown that certain steroid hormones can modulate G6PD activity. A study on the effects of various drugs on G6PD-deficient red blood cells indicated that the metabolism of these drugs, including hydroxylation reactions, can influence their hemolytic potential. nih.gov This suggests that the metabolic products of steroids could indirectly affect cellular processes reliant on G6PD. Furthermore, a G6PD inhibitor, N-ethyl-N'-[(3β,5α)-17-oxoandrostan-3-yl]urea (NEOU), has been identified, demonstrating that androstane-based structures can indeed interact with and inhibit this enzyme. nih.gov This inhibitor was shown to prevent hypoxia-induced pulmonary hypertension in mice by reducing metabolic reprogramming and upregulating TET2 and lncPINT. nih.gov While this compound is not this compound, its androstane core highlights the potential for this class of steroids to interact with G6PD.

Topoisomerase II:

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. nih.gov It functions by creating transient double-strand breaks in DNA to allow for strand passage. nih.gov Inhibition of Topoisomerase II is a key mechanism for several anticancer drugs. mdpi.commdpi.com Molecular docking studies have explored the interaction of various compounds with Topoisomerase II. One such study identified 3-Ethyl-3-hydroxyandrostan-17-one as having a notable binding affinity for human topoisomerase-II, suggesting a potential inhibitory role. researchgate.net Although this compound differs from the subject of this article by the substituent at C-17 (a ketone versus a hydroxyl group), the shared 3-ethyl-3-hydroxyandrostane backbone points to a possible interaction of this compound with this enzyme. The mechanism of action for many Topoisomerase II inhibitors involves stabilizing the enzyme-DNA complex, which leads to DNA damage and apoptosis in cancer cells. mdpi.com

Structure-Activity Relationship (SAR) Elucidation for this compound and Analogs

The biological activity of steroid compounds is intricately linked to their three-dimensional structure. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features of a molecule influence its interactions with biological targets.

The nature of the substituent at the C-17 position of the androstane core is a critical determinant of biological activity. Research has consistently shown that modifications at this position can significantly alter a compound's affinity for receptors and its ability to modulate enzyme activity.

Conversely, for other targets like 17β-hydroxysteroid dehydrogenases (17β-HSDs), the C-17 substituent is paramount. The development of inhibitors for 17β-HSD3 has involved extensive modification at the C-17 position. researchgate.netnih.gov Similarly, for inhibitors of the CYP17 enzyme, a key enzyme in androgen biosynthesis, various C-17-heteroaryl substituted steroids have been synthesized and evaluated, with the C-17 substituent playing a crucial role in inhibitory potency. google.com A study on 5α-reductase inhibitors also highlighted the importance of the C-17 substituent, where different carboxamides at this position led to varying inhibitory activities against different isozymes. sci-hub.st

The following table summarizes the impact of C-17 substituents on the activity of androstane analogs from various studies.

Androstane Analog ClassTargetImpact of C-17 SubstituentReference
17β-substituted neurosteroidsGABAA ReceptorRelatively small effect on potentiation nih.gov
17-spiro-δ-lactone derivatives17β-HSD3 and 17β-HSD5Essential for inhibitory activity researchgate.net
C-17-Heteroaryl steroidsCYP17Crucial for inhibitory potency google.com
17β-carboxamides5α-ReductaseInfluences inhibitory activity and isozyme selectivity sci-hub.st

The stereochemistry of the steroid nucleus, referring to the spatial arrangement of its atoms and rings, is fundamental to its ability to be recognized by biological macromolecules. arpgweb.com The specific A/B ring junction (cis or trans) and the orientation of substituents (α or β) create a unique three-dimensional shape that must complement the binding site of a receptor or enzyme. nih.gov

The importance of stereochemistry is evident in the differential activities of enantiomers (mirror images) of steroids. For instance, studies on androsterone (B159326) enantiomers at the GABAA receptor have shown that while both can be positive allosteric modulators, their binding orientations within the receptor site are inverted. nih.gov This underscores the precise stereochemical requirements for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. actascientific.com These models use statistical methods to derive mathematical equations that describe how physicochemical properties (descriptors) of molecules relate to their activity.

Several QSAR studies have been conducted on androstane derivatives to predict their biological activities and guide the design of new, more potent compounds. actascientific.comresearchgate.net For example, QSAR models have been successfully developed to predict the anticancer activity of androstene derivatives, with high correlation coefficients (R²) and predictive performance (q²). These models often incorporate descriptors related to the electronic, steric, and lipophilic properties of the molecules.

The following table presents examples of QSAR studies on androstane derivatives.

Study FocusModel TypeKey FindingsReference
Anticancer activity of androstene derivativesMultiple Linear RegressionDeveloped models with high R² (0.8225-0.9692) and predictive power, useful for screening new compounds.
5α-Reductase inhibitors2D-QSAR (Partial Least Squares)Created a statistically validated model (R² = 0.833) correlating structure with human 5α-reductase inhibitory activity. actascientific.com
Na/K-ATPase inhibitorsFree-Wilson AnalysisShowed the applicability of an additivity model for predicting the potency of digitalis-like steroids. wiley.comwiley.com
Antiproliferative activity against breast and prostate cancer cellsArtificial Neural Networks (ANN)Developed QSAR models to predict the antiproliferative activity of D-homo lactone and D-seco androstane derivatives. researchgate.net

These QSAR analyses provide a powerful tool for understanding the complex relationships between the structure of androstane derivatives and their biological functions, facilitating the rational design of new therapeutic agents.

Metabolic Fates and Biotransformation Pathways of 17 Ethyl 17 Hydroxyandrostane

Oxidative Metabolism and Hydroxylation Patterns of Androstane (B1237026) Derivatives

Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, represents a major Phase I metabolic pathway for androstane derivatives. oup.com This process involves the introduction of hydroxyl groups at various positions on the steroid nucleus, rendering the molecule more polar and facilitating its subsequent conjugation and excretion. For 17α-ethylated steroids, hydroxylation can occur at multiple sites, leading to a diverse array of metabolites.

Key hydroxylation patterns observed for related androstane derivatives include:

Hydroxylation of the Steroid Nucleus: CYP enzymes can introduce hydroxyl groups at various carbon atoms of the androstane core. Common sites of hydroxylation for anabolic steroids include C-2, C-6, C-11, and C-16. researchgate.netmdpi.com For instance, studies on the related compound norethandrolone (B1679909) (17α-ethyl-19-nortestosterone) have identified metabolites hydroxylated at the C-16, C-20, and C-21 positions. researchgate.net Microbial transformation studies of 17α-ethyl-17β-hydroxyandrost-4-en-3-one have also demonstrated hydroxylation at the 11α and 6α positions. mdpi.com

17-Epimerization: A notable metabolic reaction for 17α-alkylated steroids is the epimerization at the C-17 position. This process involves the conversion of the 17β-hydroxyl group to a 17α-hydroxyl group, leading to the formation of the 17-epimer. This has been observed for 17α-methylated steroids and is a plausible pathway for 17-ethylated compounds as well. nih.govresearchgate.net

The specific CYP isozymes involved in the metabolism of 17-Ethyl-17-hydroxyandrostane have not been explicitly identified, but based on data from other androstane derivatives, CYP3A4 is a likely major contributor to its oxidative metabolism. oup.com

Table 1: Potential Oxidative Metabolites of this compound

Metabolite NamePosition of Hydroxylation
2-Hydroxy-17-ethyl-17-hydroxyandrostaneC-2
6-Hydroxy-17-ethyl-17-hydroxyandrostaneC-6
11-Hydroxy-17-ethyl-17-hydroxyandrostaneC-11
16-Hydroxy-17-ethyl-17-hydroxyandrostaneC-16
17-Epi-17-ethyl-17-hydroxyandrostaneC-17 (epimerization)

Reductive Metabolism and Stereoselective Transformations of the Steroid Nucleus

Following or in parallel with oxidative reactions, the steroid nucleus of this compound is susceptible to reductive metabolism. This typically involves the reduction of the A-ring, a common pathway for the inactivation and elimination of androgens. wur.nl These reactions are catalyzed by various reductases, such as 5α-reductase and 3α/β-hydroxysteroid dehydrogenases (HSDs).

The primary reductive transformations include:

A-Ring Reduction: If this compound possesses a Δ4-3-keto structure (a double bond between C4 and C5 and a ketone at C3), this feature would be a primary target for reduction. The double bond is typically reduced by 5α- or 5β-reductase, leading to the formation of 5α- and 5β-dihydro metabolites. Subsequently, the 3-keto group is reduced by 3α- or 3β-HSDs to a hydroxyl group, resulting in various stereoisomers of tetrahydro metabolites. wur.nlnih.gov For example, the metabolism of ethylestrenol (B1671647), a related compound, involves the formation of dihydroxylated dihydro derivatives. nih.gov

Stereoselectivity: The reduction of the A-ring is a stereoselective process, leading to the formation of different isomers (e.g., 3α,5α; 3α,5β; 3β,5α; 3β,5β). The predominant isomers can vary depending on the specific enzymes involved and the species. Studies on norethandrolone in cattle have shown the formation of 17α-ethyl-5β-estrane-3α,17β-diol as a major metabolite. nih.gov

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent steroid or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their excretion via urine and bile. The primary conjugation reactions for steroid metabolites are glucuronidation and sulfation. anu.edu.au

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to a hydroxyl group. dshs-koeln.de The hydroxyl groups introduced during oxidative metabolism, as well as the original 17β-hydroxyl group (if accessible), are potential sites for glucuronidation. Studies on other anabolic steroids have demonstrated that both 3α- and 17β-hydroxyl groups can undergo glucuronidation. dshs-koeln.de The resulting glucuronide conjugates are highly water-soluble and readily excreted. scispace.com

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. Similar to glucuronidation, sulfation increases the polarity of the metabolites. Sulfate (B86663) conjugates of various steroid metabolites have been identified in urine. nih.gov

Identification and Characterization of Principal Metabolites and Intermediate Compounds

The identification and characterization of the metabolites of this compound would rely on advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net These methods allow for the separation of complex mixtures of metabolites and provide structural information based on their mass-to-charge ratio and fragmentation patterns.

Based on the metabolic pathways of structurally related compounds like ethylestrenol and norethandrolone, the principal metabolites of this compound expected to be found in urine would likely be:

Hydroxylated metabolites (e.g., at C-6, C-11, C-16). researchgate.netmdpi.com

A-ring reduced metabolites (tetrahydrodiols). nih.gov

Conjugates of these metabolites, primarily glucuronides and sulfates. nih.govanu.edu.au

For instance, research on ethylestrenol revealed that it is first oxidized to norethandrolone. wur.nlnih.gov Norethandrolone is then further metabolized through A-ring reduction and hydroxylation to form compounds such as 19-nor-pregnanetriols. A major metabolite identified for both ethylestrenol and norethandrolone in cattle is 17α-ethyl-5β-estrane-3α,17β-diol. nih.gov It is highly probable that this compound follows a similar metabolic cascade.

Table 2: Summary of Expected Metabolic Transformations for this compound

Metabolic Phase Reaction Type Potential Products
Phase I Oxidation Hydroxylated derivatives (e.g., 6-OH, 11-OH, 16-OH), 17-epimer
Reduction Dihydro and Tetrahydro metabolites (various stereoisomers)
Phase II Conjugation Glucuronide and sulfate conjugates of Phase I metabolites

Analytical Methodologies for Research and Characterization of 17 Ethyl 17 Hydroxyandrostane

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of complex mixtures, making it indispensable for the analysis of steroids in various matrices. The choice of chromatographic technique often depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the routine screening and identification of volatile or semi-volatile steroids. researchgate.net For GC-MS analysis, polar functional groups of steroids are often derivatized, commonly through trimethylsilylation, to increase their volatility and thermal stability. researchgate.netresearchgate.net

The process involves injecting a prepared sample into a gas chromatograph, where it is vaporized and separated based on its components' differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. researchgate.net The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. researchgate.netkcl.ac.uk The fragmentation patterns observed in the mass spectrum provide crucial information for structural elucidation. researchgate.net While many steroidal isomers can produce similar mass spectra, their unique retention times in the gas chromatograph aid in their differentiation. nih.gov

Table 1: GC-MS Parameters for Steroid Analysis

Parameter Typical Setting
Column Type Capillary column (e.g., Agilent Ultra-1)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV

| Derivatization | Trimethylsilylation (TMS) |

This table provides an example of typical GC-MS parameters and is not exhaustive.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) Approaches

For less volatile or thermally labile steroids, liquid chromatography-mass spectrometry (LC-MS) and its more advanced counterpart, tandem mass spectrometry (LC-MS/MS), are the methods of choice. nih.govdshs-koeln.de These techniques are particularly useful for the analysis of 17-alkylated steroids. nih.gov In LC-MS, the separation occurs in a liquid mobile phase, which carries the sample through a packed column. nih.gov The separated components are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and often allows for the observation of the intact molecular ion. nih.govdshs-koeln.de

LC-MS/MS adds another layer of specificity and sensitivity. nih.gov In this approach, a specific precursor ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. dshs-koeln.dedshs-koeln.de This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the identification of the target compound, even in complex biological matrices like urine. nih.gov

Table 2: LC-MS/MS Parameters for 17-Alkyl-Substituted Steroid Analysis

Parameter Typical Setting
Chromatography Reversed-phase liquid chromatography
Mobile Phase Methanol-water gradient with ammonium (B1175870) acetate (B1210297) and acetic acid. nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+). nih.gov

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |

This table provides an example of typical LC-MS/MS parameters and is not exhaustive.

High-Performance Thin-Layer Chromatography (HPTLC) for Steroid Detection

High-performance thin-layer chromatography (HPTLC) serves as a rapid, simple, and cost-effective screening method for the detection of steroids in various samples, including supplements. sepscience.combioline.org.br This technique involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a chamber with a suitable mobile phase. nih.govsphinxsai.com The separation is based on the differential migration of the compounds up the plate.

Detection can be achieved by observing the plate under UV light or by spraying it with a derivatizing agent that produces colored or fluorescent spots. bioline.org.brsphinxsai.com HPTLC is advantageous for its ability to analyze multiple samples simultaneously and its requirement for minimal sample preparation. sepscience.combioline.org.br For further confirmation, the separated spots can be scraped off the plate and analyzed by more definitive techniques like GC-MS. bioline.org.br

Table 3: HPTLC System for Steroid Analysis

Component Example
Stationary Phase Silica gel 60F-254 plates. nih.govsphinxsai.com
Mobile Phase Toluene : ethyl acetate (8.5:1.5 v/v). sphinxsai.comresearchgate.net

| Detection | UV light (e.g., 366 nm) or specific chemical spray reagents. sepscience.comsphinxsai.com |

This table provides an example of a typical HPTLC system and is not exhaustive.

Spectroscopic and Structural Elucidation Methods

While chromatographic techniques are excellent for separation and initial identification, spectroscopic methods are essential for the definitive confirmation of a compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including steroids. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. dshs-koeln.de By analyzing the chemical shifts, coupling constants, and integration of signals in a ¹H (proton) or ¹³C (carbon-13) NMR spectrum, researchers can piece together the precise connectivity and stereochemistry of the atoms within the molecule. dshs-koeln.deresearchgate.net

For a compound like 17-Ethyl-17-hydroxyandrostane, NMR would be crucial in confirming the presence and position of the ethyl group at the C-17 position and the hydroxyl group, as well as determining the stereochemistry of the entire androstane (B1237026) skeleton. researchgate.net The identification of steroids in seized products has been confirmed using NMR spectroscopy. dshs-koeln.de

X-Ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound. nih.govdntb.gov.ua This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered provides a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined.

This method provides unequivocal proof of the molecule's connectivity, conformation, and absolute stereochemistry. nih.gov The structures of numerous androstane derivatives have been confirmed using X-ray analysis, providing a solid foundation for understanding their structure-activity relationships. nih.govresearchgate.netrsc.org

Infrared (IR) Spectroscopy and UV-Vis Applications in Steroid Characterization

Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques utilized in the characterization of steroid compounds, including androstane derivatives. These methods provide valuable information about the molecular structure and functional groups present in the molecule.

Infrared (IR) Spectroscopy is based on the principle that chemical bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, leading to a unique spectral fingerprint of the molecule. compoundchem.com For androstane compounds, IR spectroscopy is particularly useful for identifying key functional groups.

The presence of a hydroxyl (-OH) group, such as the 17-hydroxy group in this compound, is indicated by a broad absorption band typically in the region of 3200-3600 cm⁻¹. mdpi.com The stretching vibrations of C-H bonds in the steroid's alkane structure (the androstane nucleus) appear in the 2850-3000 cm⁻¹ region. researchgate.net Specifically, methyl (CH₃) groups show stretching around 2926 cm⁻¹ and methylene (B1212753) (CH₂) groups around 2856 cm⁻¹. researchgate.net The region between 1300 and 1000 cm⁻¹ is often complex but contains valuable information about C-O stretching vibrations, further confirming the presence of the hydroxyl group.

The table below summarizes characteristic IR absorption frequencies for relevant functional groups in androstane derivatives.

Functional GroupAbsorption Range (cm⁻¹)Type of Vibration
O-H (Alcohol)3200-3600 (broad)Stretching
C-H (Alkane)2850-3000Stretching
C-O (Alcohol)1000-1260Stretching

This table provides generalized data and specific values can vary based on the complete molecular structure and sample state.

UV-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. While the saturated androstane skeleton itself does not absorb significantly in the UV-Vis range (200-800 nm), the presence of chromophores (light-absorbing groups) allows for its application. For many steroids, the most significant chromophore is a conjugated system, such as an α,β-unsaturated ketone in the A-ring. acs.org In the case of a saturated androstane like this compound, which lacks extensive conjugation, its UV-Vis spectrum is expected to be relatively simple with no strong absorption in the 200-400 nm range. jrespharm.com

However, UV-Vis spectroscopy can be employed indirectly. For instance, a colorimetric method has been developed for the determination of corticosteroids where the steroid is oxidized, and the resulting complex exhibits maximum absorbance at a specific wavelength, such as 780 nm. jddtonline.infosid.ir This highlights the adaptability of UV-Vis spectroscopy for quantifying steroids that may not have inherent strong UV absorbance. jddtonline.infosid.ir Furthermore, when combined with separation techniques like high-performance liquid chromatography (HPLC), a UV-Vis detector can be used for the general screening and quantification of various anabolic steroids. researchgate.net The utility of UV-Vis spectroscopy can be enhanced by derivatization, a process that introduces a chromophore into the steroid molecule, making it detectable at a specific wavelength.

Immunoassay-Based Detection Systems (e.g., Enzyme-Linked Immunosorbent Assay, ELISA) for Androstane Compounds

Immunoassay-based detection systems are highly sensitive and specific methods used for the detection and quantification of a wide range of substances, including androstane compounds. Among these, the Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed technique due to its robustness, high throughput capability, and relatively low cost.

The fundamental principle of an ELISA for an androstane compound involves a competitive binding reaction. In a typical competitive ELISA setup, a known amount of enzyme-labeled androstane derivative (the tracer) competes with the unlabeled androstane compound in the sample for a limited number of binding sites on specific antibodies that have been coated onto the wells of a microplate.

The process generally follows these steps:

Coating: Wells of a microplate are coated with antibodies that are specific to the androstane compound of interest.

Competition: The sample containing the unknown amount of the androstane compound is added to the wells, along with a known amount of the same androstane compound that has been conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase).

Incubation: During incubation, the androstane from the sample and the enzyme-conjugated androstane compete to bind to the antibodies on the plate.

Washing: The plate is washed to remove any unbound molecules.

Substrate Addition: A substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.

Detection: The intensity of the color is measured using a spectrophotometer.

The concentration of the androstane compound in the sample is inversely proportional to the intensity of the color produced. A higher concentration of the target androstane in the sample will result in less binding of the enzyme-conjugated androstane, leading to a weaker color signal. Conversely, a lower concentration of the target androstane will allow more of the enzyme-conjugated androstane to bind, resulting in a stronger color signal.

The specificity of the assay is determined by the antibody's ability to distinguish the target androstane from other structurally similar steroids. Cross-reactivity studies are essential to validate the assay and determine the extent to which other compounds might interfere with the measurement.

The following table outlines the key components and their roles in an ELISA for an androstane compound.

ComponentFunction
Antibody Specifically binds to the target androstane compound.
Enzyme-Conjugate (Tracer) Competes with the sample androstane for antibody binding sites.
Substrate Reacts with the enzyme to produce a measurable signal (e.g., color).
Microplate Solid phase to which the antibodies are attached.

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method. For androstane compounds like this compound, derivatization is a crucial step to improve their volatility, thermal stability, and chromatographic behavior, as well as to enhance the sensitivity and specificity of their detection, particularly in gas chromatography-mass spectrometry (GC-MS) analysis.

The primary target for derivatization on the this compound molecule is the tertiary hydroxyl group at the C17 position. This hydroxyl group can make the molecule less volatile and prone to thermal degradation during GC analysis.

Common derivatization strategies for hydroxylated steroids include:

Silylation: This is the most common derivatization technique for steroids. It involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Silylating reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethyliodosilane (TMIS) or ammonium iodide (NH₄I), are frequently used. The resulting TMS ethers are more volatile and thermally stable than the parent steroid. The mass spectra of TMS derivatives often show characteristic fragmentation patterns that are useful for structural elucidation.

Acylation: This method involves the introduction of an acyl group, such as an acetyl or heptafluorobutyryl (HFB) group, to the hydroxyl function. Acylation can improve chromatographic properties and introduce electronegative atoms (like fluorine in HFB derivatives), which enhances sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. Reagents like acetic anhydride (B1165640) or heptafluorobutyric anhydride (HFBA) are used for this purpose.

Methoximation: While primarily used for ketosteroids to prevent enolization, the formation of methoxime (MO) derivatives can sometimes be part of a multi-step derivatization process for hydroxysteroids, especially if a keto group is also present in the molecule. This step would precede silylation of the hydroxyl groups.

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements and the nature of the steroid. For a tertiary hydroxyl group as in this compound, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) may be necessary to achieve complete derivatization compared to less sterically hindered primary or secondary hydroxyl groups.

The table below provides an overview of common derivatization reagents for hydroxylated steroids.

Derivatization MethodReagent(s)Target Functional GroupResulting DerivativeKey Advantages
Silylation MSTFA, BSTFA (+ TMCS or other catalyst)Hydroxyl (-OH)Trimethylsilyl (TMS) etherIncreased volatility and thermal stability; characteristic mass spectra.
Acylation Acetic Anhydride, HFBAHydroxyl (-OH)Acetate ester, Heptafluorobutyrate (HFB) esterImproved chromatography; enhanced sensitivity for ECD and NCI-MS (for HFB).

By employing these derivatization strategies, the analytical challenges associated with the direct analysis of this compound can be effectively overcome, leading to more reliable and sensitive detection and quantification.

Derivatives and Analogs of 17 Ethyl 17 Hydroxyandrostane in Research

Design and Synthesis of Novel Androstane (B1237026) Derivatives with C-17 Modifications

The C-17 position of the androstane D-ring is a frequent target for chemical modification to generate novel therapeutic candidates. doi.org A prominent strategy involves the introduction of nitrogen-containing heterocyclic rings, which has been shown to enhance biological activity. researchgate.net

Key synthetic approaches include:

17-Picolyl and Picolinylidene Derivatives: The synthesis of 17α-picolyl and 17(E)-picolinylidene androstane derivatives has been a significant area of focus. nih.gov These compounds, bearing a pyridine (B92270) ring at C-17, are synthesized in several steps and have been investigated for their potential as antitumor agents. researchgate.netnih.gov

17-Spiro-δ-lactones: Another synthetic route involves the creation of spiro-δ-lactone structures at C-17. This is typically achieved by alkylating the C-17 ketone of an epi-androsterone precursor with a lithium acetylide, followed by hydrogenation, hydrolysis, and oxidation to form the lactone ring. mdpi.com

Nitrogen-Containing Heterocycles: Researchers have successfully synthesized derivatives containing 2-oxazoline, 2-benzoxazole, and 2-benzimidazole substituents at the C-17 position of the androstane skeleton. bmc-rm.orgbmc-rm.org These modifications are explored for their potential to inhibit key enzymes in steroid biosynthesis. bmc-rm.orgbmc-rm.org

These synthetic strategies allow for the creation of diverse libraries of C-17 modified androstanes, enabling detailed exploration of structure-activity relationships.

Exploration of Ring System Modifications and Their Chemical Consequences

In addition to C-17 modifications, altering the foundational A, B, C, or D rings of the androstane skeleton can profoundly influence the compound's chemical properties and biological effects.

Notable ring system modifications include:

A-Ring Fused Heterocycles: The fusion of heterocyclic systems, such as pyrazole (B372694) or pyridine rings, to the A-ring of the androstane nucleus is a strategy to create derivatives with reduced hormonal effects and enhanced anticancer properties. doi.orgu-szeged.humdpi.com For instance, A-ring-fused arylpyrazoles of dihydrotestosterone (B1667394) (DHT) have been synthesized through regioselective Claisen-Schmidt condensation followed by cyclocondensation reactions. u-szeged.humdpi.com

D-Homo Lactones: Expansion of the five-membered D-ring into a six-membered D-homo lactone ring is another significant modification. doi.orgrsc.org These derivatives, such as Testolactone, have been among the earliest steroidal treatments for breast cancer. rsc.org The synthesis of novel A,B-modified D-homo lactone androstanes has been reported, leading to compounds with significant antiproliferative activity. rsc.orgresearchgate.net

A-Homo Lactams: The introduction of a nitrogen atom into the A-ring to form an A-homo lactam structure has been explored. A new A-homo lactam D-homo lactone androstane derivative demonstrated strong cytotoxic and anti-inflammatory activity. nih.gov

Seco Androstanes: The cleavage of a ring, creating a "seco" steroid, represents a more drastic modification. For example, B-seco-cyano derivatives have been synthesized from D-homo lactone precursors via a Beckmann fragmentation. rsc.org

These ring modifications alter the shape, polarity, and flexibility of the steroid, leading to novel interactions with biological targets.

Investigation of Biological Activities of Derived Compounds

The true value of these synthetic endeavors lies in the biological activities of the resulting compounds. Modified androstanes have been rigorously tested for various therapeutic effects, primarily in the context of cancer and hormone-related diseases.

Anti-estrogenic Activity of Steroidal Analogs

A key strategy in treating hormone-dependent cancers, such as certain breast cancers, is to block the production or action of estrogens. nih.gov Many modified androstanes have been designed as anti-estrogenic agents, primarily by inhibiting the aromatase enzyme (CYP19), which is responsible for converting androgens into estrogens. nih.govuc.ptnih.gov

Research findings include:

Aromatase Inhibition: Several A-ring and D-ring modified steroids have been identified as potent aromatase inhibitors. doi.orguc.pt For example, 3α,4α-epoxy-5α-androstan-17-one showed 95.7% inhibition of the enzyme at a 2 μM concentration. uc.pt Studies have shown that a C-17 carbonyl group is often important for maximal aromatase inhibitory activity. uc.pt 4-Chloro-3β-hydroxy-4-androsten-17-one oxime was found to have the highest aromatase inhibitory activity (93.8%) among a series of synthesized oxime analogs. nih.gov

Estrogen Receptor (ER) Binding: Some derivatives exert their effects by directly binding to estrogen receptors. An N-formyl lactam androstane derivative was found to be a strong and selective ligand for ERα. doi.org In contrast, many other modified androstanes are intentionally designed to not bind to steroid receptors to avoid unwanted hormonal side effects. nih.govtandfonline.com

Mechanism of Resistance: The androgen metabolite 5α-androstane-3β,17β-diol (3βAdiol) has been shown to induce breast cancer growth via the estrogen receptor, which may have implications for resistance to aromatase inhibitor therapy. nih.gov

Tyrosinase Inhibitory Activity of Modified Androstanes

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation and for use in cosmetics. nih.govnih.gov While the field is dominated by compounds like kojic acid, polyphenols, and thiosemicarbazones, steroids have also been identified as a class of specific, reversible tyrosinase inhibitors. nih.govresearchgate.net

One study reported on the microbial transformation of 17α-ethylsteroids and the subsequent tyrosinase inhibitory activity of the transformed products, indicating a potential link between androstane-type structures and this enzymatic inhibition. scilit.com However, compared to other biological activities, the investigation of androstane derivatives specifically as tyrosinase inhibitors is less extensively documented in the broader literature. nih.govmdpi.com

Antiproliferative Effects on Specific Cellular Models

A primary goal of synthesizing novel androstane derivatives is the development of new anticancer agents. These compounds are frequently screened for their ability to inhibit the growth (antiproliferative activity) of various human cancer cell lines. nih.govrsc.org

Significant findings include:

Broad-Spectrum Activity: Many D-ring and A-ring modified androstanes have demonstrated potent, dose-dependent inhibition of cell growth across a panel of cancer cell lines, including those for breast (MCF-7, MDA-MB-231), prostate (PC-3), cervical (HeLa), and colon (HT-29) cancer. nih.govmdpi.comrsc.org

High Potency: Certain derivatives exhibit impressive potency. For example, an A-modified 17(E)-picolinylidene androstane (compound 16) showed a strong antiproliferative effect against MCF-7 breast cancer cells with an IC₅₀ value of 1.7 μM and against PC-3 prostate cancer cells with an IC₅₀ of 8.7 μM. nih.gov A different D-ring modified N-heterocycle (compound 3c) displayed significant activity against four cancer cell lines with IC₅₀ values ranging from 3.88 to 10.05 μM. bohrium.com

Selective Cytotoxicity: An important characteristic is selectivity, where a compound is more toxic to cancer cells than to normal, non-cancerous cells. doi.org An A-homo lactam derivative (compound 9A) was found to be highly selective for HeLa cancer cells over non-cancerous MDCK cells. doi.org Similarly, a D-ring-modified exo-heterocyclic androstadiene derivative was highly selective towards several human breast cancer cell lines compared to non-cancerous fibroblast cells. u-szeged.hu Many newly synthesized compounds were found to be non-toxic to normal MRC-5 cells, highlighting their therapeutic potential. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Androstane Derivatives

Modulation of Steroidogenic Enzyme Activities by Novel Derivatives

Beyond aromatase, other enzymes in the steroidogenesis pathway are crucial targets for cancer therapy, particularly for prostate cancer, which often depends on androgens for growth. acs.orgbohrium.com Modified androstanes have been designed to inhibit these enzymes, thereby blocking the production of growth-promoting hormones. bohrium.com

Key enzyme targets include:

CYP17A1: This enzyme is critical for the production of androgens. bohrium.com Abiraterone, a successful prostate cancer drug, is a CYP17A1 inhibitor with a modified androstane structure. bohrium.com Novel nitrogen-containing androstane derivatives with 2-oxazoline or 2-benzimidazole groups at C-17 have been synthesized and shown to be potent CYP17A1 inhibitors that suppress prostate cancer cell proliferation, in some cases exceeding the activity of abiraterone. bmc-rm.orgbmc-rm.org One benzimidazole (B57391) derivative (VN/124-1) showed an IC₅₀ value of 300 nM against CYP17A1 and was more effective than castration in suppressing tumor growth in a xenograft model. acs.org

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes catalyzes the interconversion of potent 17β-hydroxy steroids and their less active 17-keto forms. tandfonline.com Inhibiting specific isoforms like 17β-HSD3 or 17β-HSD7 can decrease the levels of active androgens (testosterone) or estrogens (estradiol). acs.orgnih.gov Researchers have developed potent 17β-HSD3 inhibitors by modifying the A- and D-rings of androsterone (B159326), with some estrane (B1239764) derivatives showing IC₅₀ values as low as 0.02 μM. acs.org Similarly, 4-aza-5α-androstane derivatives have been identified as the first selective and efficient inhibitors of 17β-HSD7. nih.gov

Aldo-Keto Reductases (AKRs): Enzymes like AKR1C3 are also involved in steroid metabolism. A-ring fused pyridine D-lactone steroids have been identified as new inhibitors of AKR1C3. nih.gov

By targeting these key enzymatic steps, researchers aim to create powerful antihormonal agents for the treatment of hormone-dependent malignancies.

Q & A

Q. What are the established synthetic routes for 17-Ethyl-17-hydroxyandrostane, and what critical steps ensure stereochemical fidelity?

The synthesis of this compound derivatives has been achieved via two primary routes: (1) direct functionalization of the androstane backbone at C-17 using ethylation reagents under controlled pH and temperature, and (2) multi-step modifications involving protective group strategies to preserve hydroxyl group integrity. Jones and Leman's work highlights the necessity of chiral catalysts and low-temperature conditions (-20°C to 0°C) to maintain stereochemical control during ethylation. Post-synthetic purification via recrystallization (using ethanol/water mixtures) and characterization via ¹H/¹³C NMR (with comparison to NIST reference spectra) are critical for verifying structural accuracy .

Q. Which analytical techniques are most effective for confirming the molecular identity of this compound?

High-resolution mass spectrometry (HRMS) should be employed to confirm molecular formula (C₂₁H₃₆O), complemented by ¹H and ¹³C NMR for functional group and stereochemical analysis. Infrared spectroscopy (IR) verifies hydroxyl stretching vibrations (3200-3600 cm⁻¹). Researchers must cross-validate findings against standardized databases like NIST Chemistry WebBook, ensuring instrument calibration with certified reference materials. For novel derivatives, single-crystal X-ray diffraction provides definitive stereochemical assignment .

Q. What are the key considerations for ensuring reproducibility in the synthesis of this compound analogs?

Document all reaction parameters (catalyst loading, solvent batch, humidity levels) using standardized protocols per CONSORT-EHEALTH guidelines. Provide raw NMR/FID files and chromatograms in supplementary materials. Independent replication by a separate research group using blinded samples is mandatory for high-impact publications. Cross-check melting points against historical data (±2°C tolerance) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory solubility data reported for this compound in polar solvents?

Implement a factorial design of experiments (DoE) varying solvent polarity (e.g., water-methanol gradients), temperature (20-60°C), and agitation methods. Use UV-Vis spectroscopy or gravimetric analysis for quantitative solubility measurements. Statistical tools like ANOVA identify significant variables, while control experiments with structurally analogous steroids isolate compound-specific effects. Replicate studies across ≥3 independent laboratories to mitigate equipment/reagent bias .

Q. What computational approaches can predict the metabolic pathways of this compound, and how are these models validated experimentally?

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model electron distributions at C-17 and adjacent carbons to predict cytochrome P450 binding. Molecular dynamics simulations (50 ns trajectories) assess substrate-enzyme interactions. Experimental validation requires LC-MS/MS analysis of in vitro microsomal incubations, with stable isotope-labeled internal standards quantifying metabolites. Discrepancies between predicted and observed metabolites guide iterative model refinement .

Q. How can researchers address conflicting bioactivity results of this compound across different cell lines?

Conduct cell-type-specific proteomic profiling to identify differential receptor expression. Use siRNA knockdowns to isolate target pathways. Normalize bioactivity data to cell viability assays (MTT/XTT) and include isogenic control lines. Meta-analysis of existing datasets with random-effects models quantifies heterogeneity sources. Transparent reporting of cell passage numbers and serum lots is critical .

Q. What strategies mitigate biases in stereochemical assignments for this compound derivatives with ambiguous NMR data?

Combine nuclear Overhauser effect (NOE) spectroscopy with quantum mechanical NMR prediction software (e.g., ACD/Labs or Gaussian). Validate results against X-ray crystallography for key intermediates. Blinded analysis by multiple spectroscopists reduces confirmation bias. Report coupling constants and chemical shifts with ±0.01 ppm precision to enhance reproducibility .

Methodological Notes

  • Data Validation : Cross-reference experimental data with NIST standards and publish raw datasets to facilitate peer scrutiny .
  • Statistical Rigor : Consult statisticians during experimental design to optimize sampling sizes and analytical methods (e.g., ANOVA, regression models) .
  • Ethical Reporting : Adhere to CONSORT-EHEALTH guidelines for transparent methodology and conflict-of-interest disclosures .

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